trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

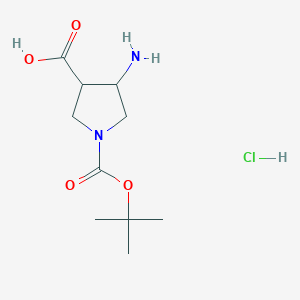

trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a pyrrolidine ring (a 5-membered saturated heterocycle) with a tert-butoxycarbonyl (Boc) group protecting the amine at position 1 and a carboxylic acid at position 3. The trans configuration places the amino and carboxylic acid groups on opposite sides of the ring, conferring distinct stereochemical properties. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in solution-phase reactions .

Properties

Molecular Formula |

C10H19ClN2O4 |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H18N2O4.ClH/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12;/h6-7H,4-5,11H2,1-3H3,(H,13,14);1H |

InChI Key |

OSFJCLSARQXMCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine Precursors

The synthesis begins with Boc protection of a pyrrolidine precursor. In a representative procedure, 4-amino-pyrrolidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) as a base. This step occurs in aqueous or tetrahydrofuran (THF) media at 20–25°C, achieving near-quantitative Boc protection.

Reaction Conditions :

Cyclization via Low-Temperature Lithiation

A pivotal step involves cyclization to form the pyrrolidine ring. Lithium hexamethyldisilazide (LHMDS) in THF at -78°C deprotonates the precursor, enabling intramolecular cyclization. For example, (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate undergoes lithiation followed by formic pivalic anhydride quenching to yield the trans-configured pyrrolidine.

Key Steps :

Deprotection and Hydrochloride Salt Formation

Final deprotection of the Boc group is achieved using TFA in methylene chloride. The free amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Procedure :

-

Deprotection : TFA (3.0 equiv) in CH₂Cl₂ at 25°C for 4 hours.

-

Salt Formation : Concentrated HCl added to the amine in ether.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes non-polar impurities.

-

Crystallization : Low-temperature (-2°C) crystallization in acetone or petroleum ether yields high-purity product.

Structural Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.48–1.53 (18H, Boc groups)

-

δ 4.59–4.70 (1H, pyrrolidine CH)

Mass Spectrometry :

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 266.72 g/mol |

| Density | 1.232 g/cm³ |

| Boiling Point | 371.1°C |

| Solubility | Water, THF, DCM |

| Storage Conditions | 2–8°C, inert atmosphere |

Applications and Derivatives

The compound serves as a precursor for neurologically active agents and protease inhibitors. Its carboxylic acid group facilitates conjugation to peptides, while the Boc group allows selective modifications. Recent studies explore its utility in:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides as reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis of Peptide Derivatives

trans-4-Amino-Boc-pyrrolidine-3-carboxylic acid is utilized as a key intermediate in the synthesis of various peptide derivatives. The Boc group allows for selective deprotection, facilitating the incorporation of the amino acid into peptide chains. This has been demonstrated in the synthesis of cyclic peptides, which exhibit enhanced biological activity compared to their linear counterparts .

Inhibitors of Protein Kinases

Recent studies have highlighted the compound's potential in developing inhibitors for specific protein kinases, such as Polo-like kinase 1 (Plk1). The structural modifications involving trans-4-Amino-Boc-pyrrolidine derivatives have been explored to enhance selectivity and potency against Plk1, which is implicated in various cancers. The introduction of this scaffold has shown promising results in inhibiting cancer cell proliferation .

Asymmetric Synthesis

The compound serves as an important chiral building block in asymmetric synthesis. Its use in the preparation of chiral pyrrolidine derivatives has been reported, which are valuable in synthesizing biologically active compounds and pharmaceuticals. The ability to control stereochemistry during synthesis is crucial for developing effective drugs .

Data Tables

Case Study 1: Development of Plk1 Inhibitors

In a study focusing on the development of Plk1 inhibitors, trans-4-Amino-Boc-pyrrolidine derivatives were synthesized and evaluated for their inhibitory activity. The results indicated that specific modifications led to enhanced selectivity and reduced off-target effects, making them suitable candidates for further development as anti-cancer agents .

Case Study 2: Synthesis of Cyclic Peptides

A research team utilized trans-4-Amino-Boc-pyrrolidine as a precursor to synthesize cyclic peptides that demonstrated improved binding affinity to target proteins compared to linear analogs. This study underscored the importance of the compound in creating more effective therapeutic agents .

Mechanism of Action

The mechanism of action of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between the target compound and its structural analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride | BD257620 | C₁₀H₁₈N₂O₄·HCl | 266.72 | Pyrrolidine, Boc, amino, carboxylic acid | Peptide synthesis, drug discovery |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Piperidine, Boc, phenyl, carboxylic acid | Intermediate in chiral catalyst synthesis |

| (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid | 10-F243394 | C₁₇H₁₉N₂O₄* | 309.35 | Pyrrolidine, Boc, 3-cyanophenyl, carboxylic acid | Targeted kinase inhibitors |

| 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | N/A | C₁₁H₁₉NO₄ | 229.27 | Cyclopentane, Boc, amino, carboxylic acid | Conformationally restricted peptides |

Key Comparative Insights

Ring Size and Conformational Flexibility

- Pyrrolidine (5-membered) : The target compound’s pyrrolidine ring offers moderate rigidity, favoring specific torsional angles that mimic bioactive conformations in peptides. This is advantageous in designing enzyme inhibitors (e.g., protease targets) .

- The phenyl substituent further increases lipophilicity, improving membrane permeability .

- Cyclopentane : The cyclopentane derivative (from Reference Example 114 in ) lacks a heteroatom, reducing polarity and altering solubility profiles.

Functional Group Impact

- Amino Group (Target Compound): Enables amide bond formation, critical for peptide elongation. The Boc group allows controlled deprotection, minimizing side reactions .

- 3-Cyanophenyl (CymitQuimica Compound): Introduces strong electron-withdrawing effects, enhancing interactions with aromatic residues in enzyme active sites. This substituent is prevalent in kinase inhibitor design .

Medicinal Chemistry

- Piperidine Analogue : Used in synthesizing chiral ligands for asymmetric catalysis, leveraging its rigid phenyl-substituted structure .

- Cyanophenyl Derivative: Demonstrated activity in preclinical models of cancer by inhibiting tyrosine kinases, attributed to its dual functionality (Boc for solubility, nitrile for target engagement) .

Biological Activity

trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride (commonly referred to as trans-4-Amino-Boc-pyrrolidine) is a pyrrolidine derivative notable for its structural features that include an amino group and a carboxylic acid group. This compound has garnered attention in medicinal chemistry and biochemical research due to its potential biological activities, particularly in enzyme interactions and as a building block for drug synthesis.

- Molecular Formula : C10H18N2O4·HCl

- Molecular Weight : 266.72 g/mol

- IUPAC Name : 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid; hydrochloride

- Topological Polar Surface Area : 92.9 Ų

The compound's structure contributes to its reactivity, allowing it to participate in various chemical reactions typical of amino acids, such as nucleophilic substitutions and esterifications .

Biological Activity

The biological activity of trans-4-Amino-Boc-pyrrolidine primarily stems from its ability to mimic naturally occurring amino acids, making it valuable in several biochemical applications:

1. Enzyme Interactions

- The compound has been studied for its role in enzyme-substrate interactions. Its structural resemblance to amino acids allows it to engage with various enzymes, potentially influencing their activity. For example, derivatives of this compound have shown promise in targeting specific enzymes involved in neurological and inflammatory pathways .

2. Protein Folding Studies

- Research indicates that trans-4-Amino-Boc-pyrrolidine can be utilized in studies related to protein dynamics and folding. Its incorporation into peptides can help elucidate mechanisms of protein stability and interaction, which is crucial for understanding many biological processes.

3. Pharmacological Applications

- The compound has been explored for its potential use in drug design, particularly as a scaffold for developing inhibitors targeting diseases such as cancer and neurodegenerative disorders. Its derivatives have been investigated for their binding affinities to specific receptors, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies highlight the biological implications of trans-4-Amino-Boc-pyrrolidine:

Synthesis and Reactivity

The synthesis of trans-4-Amino-Boc-pyrrolidine typically involves several steps that require careful control of reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane, which aids in the purification process. The presence of the tert-butoxycarbonyl (Boc) group allows for selective reactions by protecting the amino group during synthetic procedures .

Q & A

Q. How can isotopic labeling (e.g., C, N) enhance metabolic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.